molecular formula C18H10F2N2OS B2553575 N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide CAS No. 476277-44-8

N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide

Cat. No. B2553575
CAS RN: 476277-44-8
M. Wt: 340.35
InChI Key: UNIFVYXFUWQKFC-UHFFFAOYSA-N
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Description

The compound "N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide" is a derivative of benzothiazole, which is a heterocyclic compound with multiple applications in medicinal chemistry due to its biological activities. Benzothiazole derivatives have been extensively studied for their potential use in various therapeutic areas, including anticancer, antimicrobial, and anticonvulsant treatments.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of benzoyl isothiocyanate with amines. For example, the synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide (H2L2) was achieved by reacting benzoyl isothiocyanate with 2-aminobenzothiazole in benzene . Another approach for synthesizing benzothiazole amides, such as 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides, involves a one-pot three-component synthesis using diethyl phthalate, anilines, and 2-amino-benzenethiol in a glycerol medium, with phosphoric acid as a catalyst .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary depending on the substituents attached to the benzamide ring. For instance, different N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have been synthesized, showing similar molecular conformations but different modes of supramolecular aggregation . The presence of different substituents can lead to variations in molecular properties such as disorder in the crystal structure and different hydrogen bonding patterns.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, the ligand H2L2 undergoes tranamidation in the presence of PdCl2, leading to the formation of new compounds . The reactivity of these compounds can be influenced by the presence of metal complexes, as seen in the synthesis of Fe(III), Co(II), and Cr(III) complexes of H2L2, which exhibit different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties can be characterized using various spectroscopic techniques and thermal analysis . The biological activities of these compounds, such as their antioxidant, anticancer, and antimicrobial properties, are also important aspects of their chemical properties . Additionally, the cytotoxic potential of N-arylbenzamides against various cancer cells has been evaluated using assays like the MTT assay, and molecular docking studies have been employed to understand their binding mechanisms .

Scientific Research Applications

Chemical Synthesis and Catalysis

Benzothiazole derivatives are pivotal in chemical synthesis, particularly in metal-catalyzed C-H bond functionalization reactions. Their structural motif, characterized by an N,N-bidentate directing group, is suitable for facilitating such transformations, showcasing their importance in developing sophisticated chemical compounds (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Antitumor Activities

Benzothiazole derivatives have demonstrated significant antitumor properties, with some compounds exhibiting selective growth inhibitory effects against human cancer cell lines. The mechanism behind this selective profile of anticancer activity may involve differential uptake and metabolism by cancer cells, indicating the potential for benzothiazoles in cancer therapy (Kashiyama et al., 1999).

Catalytic Applications

In the realm of catalysis, benzothiazole derivatives have been used to create efficient catalysts for Mizoroki-Heck coupling reactions. These compounds offer a convenient and stable precursor for generating active catalysts under solventless conditions, highlighting their versatility and utility in organic synthesis (Yen et al., 2006).

Antimicrobial and Anticonvulsant Properties

The antimicrobial and anticonvulsant effects of benzothiazole derivatives have been extensively studied, with certain compounds displaying potent activity against various bacterial and fungal strains. Additionally, some benzothiazole amides have shown promising results as anticonvulsants, indicating their potential in addressing neurological disorders (Hassan, Khan, & Amir, 2012).

Pharmaceutical Development

The therapeutic potential of benzothiazoles extends beyond their antimicrobial and antitumor activities. These compounds have been the subject of numerous patents for their diverse biological activities, including analgesic, anti-inflammatory, and antidiabetic effects. The simplicity of the benzothiazole structure coupled with its high biological activity makes it a valuable scaffold in drug discovery and development (Kamal, Hussaini Syed, & Mohammed, 2015).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its biological target. For instance, some benzothiazole derivatives have shown potent anti-tubercular activity .

Future Directions

Benzothiazole derivatives have enormous potential in various fields such as drug discovery, materials science, and biochemistry . Future research will likely focus on the development of new synthetic methods and the exploration of their biological activities .

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-16-11-5-2-1-4-10(11)8-9-14(16)24-18/h1-9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIFVYXFUWQKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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